molecular formula C6H3FN4O2 B6202990 2-azido-1-fluoro-3-nitrobenzene CAS No. 1864368-96-6

2-azido-1-fluoro-3-nitrobenzene

Cat. No.: B6202990
CAS No.: 1864368-96-6
M. Wt: 182.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-fluoro-3-nitrobenzene is an organic compound characterized by the presence of azide, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-fluoro-3-nitrobenzene typically involves the diazotization of 4-fluoro-3-nitroaniline followed by azidation. The process begins with the addition of sodium nitrite to a solution of 4-fluoro-3-nitroaniline in hydrochloric acid at low temperatures (around -20°C). This forms the diazonium salt, which is then treated with sodium azide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Catalytic Hydrogenation: Employed for the reduction of the nitro group.

    Copper(I) Catalysts: Utilized in Huisgen cycloaddition reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Triazoles: From cycloaddition reactions involving the azide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-fluoro-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and suitability for particular applications in bioconjugation and materials science. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

1864368-96-6

Molecular Formula

C6H3FN4O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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